molecular formula C5H10O3 B13838620 beta-Hydroxyisovaleric Acid-d8

beta-Hydroxyisovaleric Acid-d8

Cat. No.: B13838620
M. Wt: 126.18 g/mol
InChI Key: AXFYFNCPONWUHW-AUOAYUKBSA-N
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Description

Beta-Hydroxyisovaleric Acid-d8: is a deuterated form of beta-Hydroxyisovaleric Acid, which is also known as 3-Hydroxy-3-methylbutanoic Acid-d8. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxyisovaleric Acid-d8 typically involves the deuteration of beta-Hydroxyisovaleric Acid. One common method is the reaction of 3-Hydroxy-3-methylbutanoic Acid with deuterated reagents under controlled conditions. For example, the compound can be synthesized by reacting 3-Hydroxy-3-methylbutanoic Acid with deuterated water (D2O) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: Beta-Hydroxyisovaleric Acid-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Beta-Hydroxyisovaleric Acid-d8 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used to study metabolic pathways and enzyme kinetics, particularly in the context of amino acid metabolism.

    Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.

    Industry: this compound is used in the production of deuterated drugs and other specialty chemicals

Mechanism of Action

The mechanism of action of beta-Hydroxyisovaleric Acid-d8 involves its role in metabolic pathways. It is known to enhance protein synthesis via the mTOR pathway and inhibit protein degradation through the ubiquitin pathway. These actions contribute to its effects on muscle metabolism and overall metabolic regulation .

Comparison with Similar Compounds

    Beta-Hydroxyisovaleric Acid: The non-deuterated form, which shares similar chemical properties but lacks the unique isotopic labeling.

    3-Hydroxy-3-methylbutanoic Acid: Another name for beta-Hydroxyisovaleric Acid, highlighting its structural features.

    Beta-Hydroxy-beta-methylbutyrate (HMB): A related compound used in muscle metabolism studies

Uniqueness: Beta-Hydroxyisovaleric Acid-d8 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic processes and reaction mechanisms, making it a valuable tool in various scientific fields .

Properties

Molecular Formula

C5H10O3

Molecular Weight

126.18 g/mol

IUPAC Name

2,2,4,4,4-pentadeuterio-3-hydroxy-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2

InChI Key

AXFYFNCPONWUHW-AUOAYUKBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])C(=O)O)O

Canonical SMILES

CC(C)(CC(=O)O)O

Origin of Product

United States

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